4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chlorophenyl group, a dimethylamino group, and a p-tolylsulphonyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a reductive amination reaction using dimethylamine and a suitable reducing agent.
Sulfonylation: The p-tolylsulphonyl group can be attached through a sulfonylation reaction using p-toluenesulfonyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorobenzene derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)piperidine: Lacks the dimethylamino and p-tolylsulphonyl groups.
N,N-Dimethyl-4-(4-chlorophenyl)piperidine: Lacks the p-tolylsulphonyl group.
4-(4-Chlorophenyl)-1-(p-tolylsulphonyl)piperidine: Lacks the dimethylamino group.
Uniqueness
4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide is unique due to the presence of all three functional groups (chlorophenyl, dimethylamino, and p-tolylsulphonyl) on the piperidine ring. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
84176-73-8 |
---|---|
Molecular Formula |
C21H25ClN2O3S |
Molecular Weight |
421.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N,N-dimethyl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN2O3S/c1-16-4-10-19(11-5-16)28(26,27)24-14-12-21(13-15-24,20(25)23(2)3)17-6-8-18(22)9-7-17/h4-11H,12-15H2,1-3H3 |
InChI Key |
IKVLHXOAZPIFCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.